molecular formula C10H16ClNO B13414356 Pseudoephedrine, hydrochloride, (-)- CAS No. 670-40-6

Pseudoephedrine, hydrochloride, (-)-

Cat. No.: B13414356
CAS No.: 670-40-6
M. Wt: 201.69 g/mol
InChI Key: BALXUFOVQVENIU-SCYNACPDSA-N
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Description

Pseudoephedrine hydrochloride, (-)-, is a sympathomimetic amine commonly used as a decongestant to relieve nasal congestion caused by colds, allergies, or hay fever. It is a stereoisomer of ephedrine and is known for its ability to shrink swollen nasal mucous membranes, thereby reducing tissue hyperemia, edema, and nasal congestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudoephedrine hydrochloride can be synthesized through various methods. One common method involves the reduction of ephedrine or its derivatives. The synthesis can also be achieved through the reaction of benzaldehyde with nitroethane, followed by reduction and subsequent conversion to pseudoephedrine .

Industrial Production Methods

In industrial settings, pseudoephedrine hydrochloride is often produced through the extraction of ephedrine from the Ephedra plant, followed by chemical modification. Another method involves the synthesis from L-phenylacetylcarbinol, which is then converted to pseudoephedrine hydrochloride through a series of chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Pseudoephedrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Norephedrine

    Reduction: Methamphetamine

    Substitution: Various halogenated derivatives of pseudoephedrine

Scientific Research Applications

Pseudoephedrine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Pseudoephedrine hydrochloride exerts its effects by acting as a norepinephrine releasing agent. It displaces norepinephrine from storage vesicles in presynaptic neurons, making it available to activate alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by decreasing blood flow to the nasal mucosa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pseudoephedrine hydrochloride is unique due to its specific stereochemistry, which influences its pharmacodynamics and pharmacokinetics. Unlike phenylephrine, pseudoephedrine has a higher incidence of central nervous system stimulant effects due to its ability to cross the blood-brain barrier .

Properties

CAS No.

670-40-6

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m1./s1

InChI Key

BALXUFOVQVENIU-SCYNACPDSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl

Origin of Product

United States

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